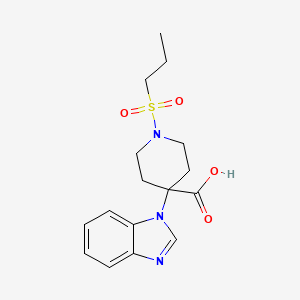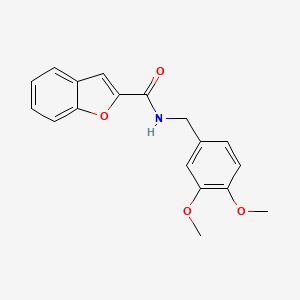
4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PIP4K2 inhibitor and has been found to exhibit promising results in various studies related to cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid involves the inhibition of phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A) and type II beta (PIP4K2B). PIP4K2A and PIP4K2B are enzymes that play a crucial role in the regulation of various cellular processes such as cell proliferation, survival, and migration. Inhibition of PIP4K2A and PIP4K2B by 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid results in the suppression of these cellular processes, leading to the potential therapeutic applications of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid have been studied in various scientific research studies. This compound has been found to exhibit anti-tumor and anti-inflammatory effects in cancer and macrophage cells, respectively. In addition, 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid has been found to inhibit the proliferation and migration of cancer cells (Liao et al., 2020).
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid in lab experiments is its potential therapeutic applications in various diseases. This compound has been found to exhibit promising results in cancer and inflammation-related studies. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
For the research of this compound include further studies on its potential therapeutic applications in other diseases and the optimization of the synthesis method.
Synthesis Methods
The synthesis of 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid involves a multi-step process. The initial step involves the reaction of 1,4-dibromobutane with piperidine to form 1-(piperidin-4-yl)butane-1,4-dibromide. This compound is then reacted with sodium sulfide to form 1-(piperidin-4-yl)butane-1,4-disulfide. The final step involves the reaction of 1-(piperidin-4-yl)butane-1,4-disulfide with 4-(1H-benzimidazol-1-yl)benzaldehyde to form 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid.
Scientific Research Applications
4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid has been found to exhibit promising results in various scientific research studies. This compound has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In a study conducted by Liao et al. (2020), it was found that PIP4K2 inhibitor exhibited anti-tumor effects in colorectal cancer cells. Another study conducted by Li et al. (2021) found that PIP4K2 inhibitor exhibited anti-inflammatory effects in macrophages.
properties
IUPAC Name |
4-(benzimidazol-1-yl)-1-propylsulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-11-24(22,23)18-9-7-16(8-10-18,15(20)21)19-12-17-13-5-3-4-6-14(13)19/h3-6,12H,2,7-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWUNNABCPZNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)(C(=O)O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)

![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)

![1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)

![3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)

![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)